2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
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Overview
Description
2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a pyrrol ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a quinazolinone derivative with a fluorophenyl-substituted pyrrol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with enhanced biological activities .
Scientific Research Applications
2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and fluorophenyl-substituted pyrrols. Examples include:
- 2-[5-amino-1-[(4-chlorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
- 2-[5-amino-1-[(4-bromophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one .
Uniqueness
What sets 2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one apart is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[5-amino-1-[(4-fluorophenyl)methyl]-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c20-12-7-5-11(6-8-12)9-24-10-15(25)16(17(24)21)18-22-14-4-2-1-3-13(14)19(26)23-18/h1-8H,9-10,21H2,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNWSYDFJFNVII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC(=O)C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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